molecular formula C11H15NO B1609782 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 4018-91-1

5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No. B1609782
CAS RN: 4018-91-1
M. Wt: 177.24 g/mol
InChI Key: SIHPGAYIYYGOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a chemical compound with the CAS Number: 4018-91-1 . It has a molecular weight of 177.25 and its IUPAC name is 5-methoxy-1,2,3,4-tetrahydro-2-naphthalenylamine .


Molecular Structure Analysis

The InChI code for 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is 1S/C11H15NO/c1-13-11-4-2-3-8-7-9 (12)5-6-10 (8)11/h2-4,9H,5-7,12H2,1H3 .


Physical And Chemical Properties Analysis

5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a liquid at room temperature . It has a boiling point of 309.1±42.0 C at 760 mmHg .

Scientific Research Applications

Synthesis Methods

  • 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has been synthesized from 2-naphthoic acid in a six-step process with an overall yield of 27%, offering a route to biologically active compounds (Öztaşkın, Göksu, & SeÇen, 2011).

Precursor to Bioactive Compounds

  • This compound acts as a useful precursor in the synthesis of the 5-hydroxytryptamine receptor agonist 8-OH-DPAT, demonstrating its significance in the development of bioactive molecules (Orsini, Sello, Travaini, & Gennaro, 2002).

Chemical Transformations and Stability

  • Studies on the hydrolyses of derivatives of 5-methoxy-1,2,3,4-tetrahydronaphthalene have provided insights into the stabilities of the cis and trans diols formed in these processes, highlighting the compound's role in understanding chemical transformations (Sampson, Paik, Duvall, & Whalen, 2004).

Pharmaceutical Applications

  • Derivatives of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, like 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, have shown potential as therapeutic and diagnostic tools in oncology, specifically as sigma receptor ligands (Abate et al., 2011).

Role in Antimicrobial Agents

  • Tetrahydronaphthalene-sulfonamide derivatives, stemming from this compound, have exhibited potent antimicrobial properties against various bacterial strains, indicating its utility in the development of new antimicrobial agents (Mohamed et al., 2021).

Analytical and Structural Studies

  • Analytical studies involving compounds like 6-methoxy-1,2,3,4-tetrahydronaphthalene provide valuable data on vibrational analysis, molecular electrostatic potential, and other physical properties, contributing to a deeper understanding of such chemical structures (Arivazhagan, Kavitha, & Subhasini, 2014).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . The precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4,9H,5-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHPGAYIYYGOIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466831
Record name 2-amino-5-methoxytetralin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

CAS RN

4018-91-1
Record name 2-Amino-5-methoxytetralin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4018-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-5-methoxytetralin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

First, 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-one (17.6 g, 0.1 mol) is dissolved in methanol (800 ml) and 1,2-dichloroethane (200 ml), then it is mixed with ammonium acetate (77 g) and sodium cyanoborohydride (5.4 g) and stirred for 2 days at laboratory temperature. The reaction mixture is adjusted to pH 2 with concentrated hydrochloric acid and the solvent is distilled off in vacuo. The residue is dissolved in ethyl acetate/water. The aqueous phase is separated off, made alkaline with 50% sodium hydroxide solution with cooling and extracted twice with methylene chloride. The extract is dried, treated with Fuller's earth/activated charcoal and concentrated by evaporation. The residue is dissolved in acetone and the hydrochloride is precipitated with ethereal hydrochloric acid. Yield: 2 g. Mp: 260°-262° C. (decomp.).
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
77 g
Type
reactant
Reaction Step Three
Quantity
5.4 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 2
Reactant of Route 2
5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 3
Reactant of Route 3
5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 4
5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 5
5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 6
5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Citations

For This Compound
10
Citations
N Öztaşkın, S Göksu, H Secen - Synthetic communications, 2011 - Taylor & Francis
5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine was synthesized from 2-naphthoic acid in six steps with an overall yield of 27%. Following the reaction sequence, bromination, …
Number of citations: 26 www.tandfonline.com
CK Perry, AB Casey, DE Felsing, R Vemula… - Bioorganic & Medicinal …, 2020 - Elsevier
The serotonin 5-HT 7 G protein-coupled receptor (GPCR) is a proposed pharmacotherapeutic target for a variety of central and peripheral indications, albeit, there are no approved …
Number of citations: 14 www.sciencedirect.com
NR Fragola, BM Brems, M Mukherjee… - ACS Chemical …, 2023 - ACS Publications
Many important physiological processes are mediated by alpha2A- and alpha2C-adrenergic receptors (α2Rs), a subtype of class AG protein-coupled receptors (GPCRs). However, α2R …
Number of citations: 3 pubs.acs.org
Y Akbaba, A Akıncıoğlu, H Göçer, S Göksu… - Journal of enzyme …, 2014 - Taylor & Francis
Six sulfonamides derived from indanes and tetralines were synthesized. The human carbonic anhydrase isozymes hCA I and hCA II inhibition effects of the synthesized sulfonamides …
Number of citations: 118 www.tandfonline.com
N Balcı, B Anıl, L Kelebekli, E Şahin… - Synthetic …, 2013 - Taylor & Francis
New polycyclitols were synthesized starting from 1,4-naphthoquinone. An endo-selective Diels–Alder cycloaddition between 1,4-naphthoquinone and 1-acetoxybutadiene afforded a …
Number of citations: 9 www.tandfonline.com
CK Perry - 2018 - search.proquest.com
The neurotransmitter serotonin (5-hydroxytryptamine, 5HT) is found within both the periphery as well as the central nervous system (CNS). While the majority of 5-HT is found outside …
Number of citations: 3 search.proquest.com
S Yılmaz, Y Akbaba, B Özgeriş, LP Köse… - Journal of enzyme …, 2016 - Taylor & Francis
A series of carbamate derivatives were synthesized and their carbonic anhydrase I and II isoenzymes and acetylcholinesterase enzyme (AChE) inhibitory effects were investigated. All …
Number of citations: 43 www.tandfonline.com
C Canal, R Booth… - 2016 - apps.dtic.mil
The objective of this grant is to synthesize 5-PAT-type 5HT7 receptor agonists and assess their effectiveness to correct FXS phenotypes in Fmr1-KO mice and other mouse models of …
Number of citations: 2 apps.dtic.mil
A Akıncıoğlu, Y Akbaba, LP Köse, LD Akyüz, S Göksu - Tetrahedron, 2023 - Elsevier
We performed the racemic synthesis and asymmetric resolution of one 2-aminoindane and three 2-aminotertalins due to their crucial biological roles in the central nervous system (CNS)…
Number of citations: 1 www.sciencedirect.com
S Goksu, A Akıncıoğlu, Y Akbaba, LP Köse… - Available at SSRN … - papers.ssrn.com
We performed the racemic synthesis and asymmetric resolution of one 2-aminoindane and three 2-aminotertalins due to their crucial biological roles in the central nervous system (CNS)…
Number of citations: 0 papers.ssrn.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.